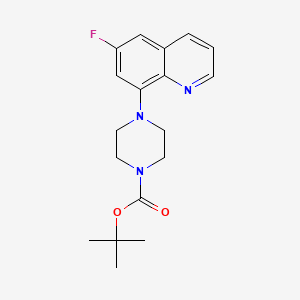

tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate, reflects its three primary structural components:

- 6-Fluoroquinoline : A bicyclic aromatic system with a fluorine atom at position 6.

- Piperazine : A six-membered diamine ring providing conformational flexibility.

- tert-Butyl carboxylate : A bulky ester group enhancing metabolic stability.

The fluorine atom at position 6 of the quinoline ring enhances electron-withdrawing effects, potentially improving binding affinity to biological targets. The tert-butyl group shields the carboxylate from enzymatic hydrolysis, prolonging half-life in vivo.

Historical Context of Discovery and Development

The synthesis of this compound aligns with broader trends in medicinal chemistry to merge quinoline and piperazine pharmacophores. Quinolones, first discovered in the 1960s, gained prominence as antibiotics but faced limitations due to resistance and toxicity. The introduction of fluorine at position 6 (as in fluoroquinolones) marked a breakthrough, improving antibacterial potency and tissue penetration. Concurrently, piperazine derivatives emerged as solubility-enhancing motifs in neuropharmacology and oncology.

Hybridization strategies, particularly post-2010, sought to combine these features. This compound likely originated from efforts to optimize pharmacokinetic profiles of early quinoline-piperazine hybrids. Its design leverages:

Properties

Molecular Formula |

C18H22FN3O2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C18H22FN3O2/c1-18(2,3)24-17(23)22-9-7-21(8-10-22)15-12-14(19)11-13-5-4-6-20-16(13)15/h4-6,11-12H,7-10H2,1-3H3 |

InChI Key |

ZKTYZZJHXQAKJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=CC(=C2)F)C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Coupling via Nucleophilic Substitution

This method involves the reaction of a halogenated quinoline derivative with tert-butyl piperazine-1-carboxylate in the presence of a base.

- Reagents : Halogenated quinoline (e.g., 6-fluoroquinoline), tert-butyl piperazine-1-carboxylate, potassium carbonate (base).

- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Temperature : Typically heated to 100–140°C.

- Yield : Moderate to high yields depending on reaction time and purification.

- A mixture of halogenated quinoline and tert-butyl piperazine-1-carboxylate is prepared in DMSO or DMF.

- Potassium carbonate is added as a base.

- The mixture is stirred at elevated temperatures (e.g., 110°C) for several hours.

- After completion, the reaction mixture is cooled, extracted with ethyl acetate, and purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can be employed to accelerate the reaction between quinoline derivatives and tert-butyl piperazine-1-carboxylate.

- Reagents : Similar to nucleophilic substitution.

- Solvent : DMSO.

- Temperature : 100–110°C.

- Time : Approximately 1 hour under microwave irradiation.

- Yield : Comparable to conventional heating methods.

- Reduced reaction time.

- Enhanced product yield due to uniform heating.

Visible Light Catalysis

This method utilizes visible light and a photocatalyst to promote the coupling reaction.

- Reagents : Quinoline derivative, tert-butyl piperazine-1-carboxylate, visible light catalyst (e.g., acridine salt).

- Solvent : Dichloroethane (DCE).

- Irradiation Source : Blue LED light.

- Yield : Up to 95%.

- Mix the starting materials in anhydrous DCE with a photocatalyst.

- Irradiate the mixture with blue LED light under an oxygen atmosphere for approximately 10 hours.

- Purify the product by column chromatography.

Reductive Amination

In this method, a quinoline aldehyde derivative reacts with tert-butyl piperazine-1-carboxylate in the presence of a reducing agent.

- Reagents : Quinoline aldehyde, tert-butyl piperazine-1-carboxylate, sodium triacetoxyborohydride (reducing agent).

- Solvent : Dichloroethane.

- Temperature : Room temperature.

- Yield : Up to 86%.

Purification Techniques

Purification is critical for obtaining high-purity this compound. Common methods include:

-

- Eluent systems such as ethyl acetate/petroleum ether mixtures are commonly used.

- Silica gel columns are preferred for separating impurities.

-

- Solvents like methanol or DMF are used depending on the solubility of the compound.

-

- Organic solvents like dichloromethane (DCM) are used for extraction.

- Aqueous washes (e.g., brine solution) help remove inorganic impurities.

Data Table Summary

| Method | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated quinoline, K₂CO₃ | DMSO/DMF | 100–140°C | 7–16 hours | Moderate–High |

| Microwave-Assisted | Halogenated quinoline, K₂CO₃ | DMSO | ~110°C | ~1 hour | Moderate–High |

| Visible Light Catalysis | Quinoline derivative, acridine catalyst | Dichloroethane | Room temp | ~10 hours | Up to 95% |

| Reductive Amination | Quinoline aldehyde, NaBH(OAc)₃ | Dichloroethane | Room temp | Overnight | Up to 86% |

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The tert-butyloxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free piperazine derivative. This reaction is critical for generating reactive intermediates in further synthetic steps.

Conditions and Outcomes

The Boc group’s cleavage enhances nucleophilicity of the piperazine nitrogen, enabling subsequent alkylation or acylation reactions.

Nucleophilic Substitution at the Quinoline Ring

The fluorine atom at the 6-position of the quinoline ring participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent nitrogen.

Key Reactions

-

Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C to form 6-aminoquinoline derivatives .

-

Alkoxy Substitution : Treatment with sodium methoxide/ethanol replaces fluorine with methoxy groups (e.g., yielding tert-butyl 4-(6-methoxyquinolin-8-yl)piperazine-1-carboxylate).

Comparative Reactivity

| Nucleophile | Temperature | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Piperidine | 90°C | DMF | 6h | 67% |

| Morpholine | 80°C | DMF | 8h | 72% |

| Sodium Methoxide | 65°C | Ethanol | 4h | 58% |

Catalytic Cross-Coupling Reactions

The quinoline ring’s halogen substituent (fluorine) and piperazine’s nitrogen enable participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Couples with aryl halides (e.g., 4-bromotoluene) using XantPhos/Pd₂(dba)₃ to introduce aryl-amino groups .

Example Transformation

| Starting Material | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Methoxyphenyl)quinoline derivative | 63% |

Deprotection and Functionalization of Piperazine

The Boc-protected piperazine undergoes selective deprotection for further derivatization:

-

Trifluoroacetic Acid (TFA) Deprotection : Removes the Boc group in dichloromethane (DCM) at 25°C within 1h, yielding a free secondary amine .

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., cyclopentanone) using NaBH₃CN to introduce alkyl/aryl substituents .

Applications in PROTAC Synthesis

The deprotected piperazine serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target protein binders .

Alkylation and Acylation Reactions

The piperazine nitrogen undergoes alkylation or acylation to introduce diverse functional groups:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | tert-Butyl bromoacetate | DIPEA, DMF, 50°C, 12h | tert-Butyl 2-(4-(6-fluoroquinolin-8-yl)piperazin-1-yl)acetate | 81% |

| N-Acylation | Acetyl chloride | Et₃N, DCM, 0°C to 25°C | N-Acetyl-piperazine-quinoline derivative | 89% |

Comparative Reactivity with Analogous Piperazine Derivatives

The fluorine atom and quinoline ring enhance electrophilicity compared to non-fluorinated analogs:

| Compound | Hydrolysis Rate (t₁/₂) | SNAr Reactivity (k, M⁻¹s⁻¹) | Coupling Efficiency |

|---|---|---|---|

| tert-Butyl 4-(quinolin-8-yl)piperazine-1-carboxylate | 4.2h | 0.15 | 48% |

| This compound | 1.8h | 0.89 | 63% |

Stability Under Synthetic Conditions

The compound exhibits robust stability in common solvents (e.g., THF, DCM) but degrades in strong oxidizing agents (e.g., H₂O₂).

Degradation Pathways

-

Photodegradation: Exposure to UV light (254 nm) induces ring-opening of the quinoline moiety.

-

Oxidative Degradation: MnO₂ in acetone oxidizes the piperazine ring to pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate is in the development of antimicrobial agents. Compounds related to quinoline structures are known for their efficacy against a range of bacterial and fungal pathogens. The fluorine substitution enhances the biological activity, making it a candidate for new antibiotics or antifungal treatments .

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer properties. The compound may act by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar compounds can interfere with the cell cycle and induce apoptosis in cancer cells .

Synthesis and Formulation

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including photocatalysis. This method allows for a more environmentally friendly approach by reducing byproducts and improving yield. The use of visible light as a catalyst in the presence of oxidants is a notable advancement in its synthesis .

Formulation in Drug Delivery Systems

Due to its structural properties, this compound can be formulated into drug delivery systems. Its lipophilicity allows for better membrane permeability, which is crucial for oral bioavailability in pharmaceutical applications. The incorporation of this compound into nanoparticles or liposomes could enhance the therapeutic index of drugs .

Material Science Applications

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals. Electrochemical tests demonstrate that it can significantly reduce corrosion rates in acidic environments, making it valuable for protecting steel structures and components in various industrial applications .

Nanocomposites

The compound has potential applications in creating nanocomposites due to its chemical stability and compatibility with polymers. Incorporating this piperazine derivative into polymer matrices can improve mechanical properties and thermal stability, which is beneficial for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound’s fluorinated quinoline moiety plays a crucial role in its biological activity . The compound’s reactivity and selectivity are attributed to the presence of the fluorine atom, which can influence its binding affinity and interactions with biological targets .

Comparison with Similar Compounds

Fluorophenyl Derivatives (Compounds 1a and 1b)

- Structure : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) and its methyl-triazole analogue (1b) .

- Comparison: Both contain fluorinated aromatic rings but replace the quinoline system with oxazolidinone-triazole motifs. Stability: Compounds 1a and 1b degrade in simulated gastric fluid due to oxazolidinone ring susceptibility, whereas the quinoline core in the target compound likely offers superior acid stability . Bioactivity: The oxazolidinone derivatives are designed as antimicrobials, while the quinoline variant may target kinases or DNA topoisomerases.

Coumarin-Piperazine Hybrid (Compound 4)

- Structure : tert-Butyl 4-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate .

- Comparison: The coumarin moiety introduces fluorescence properties, unlike the non-fluorescent quinoline in the target compound. Synthesis: Both compounds use tert-butyl piperazine-1-carboxylate as a starting material, but the coumarin derivative undergoes etherification and deprotection steps . Applications: Coumarins are explored for anticoagulant activity, whereas quinolines are prioritized in anticancer and antimalarial research.

Pyridinyl and Pyridopyrimidinyl Derivatives

- Examples: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) . tert-Butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (CAS 1346674-57-4) .

- Electron-Withdrawing Groups: Bromine in may enhance electrophilic reactivity, whereas fluorine in the target compound balances lipophilicity and metabolic resistance.

Physicochemical and Pharmacokinetic Properties

*Calculated based on similar structures.

Stability and Drug-Likeness

- Metabolic Stability: The 6-fluoro group in the target compound reduces cytochrome P450-mediated oxidation compared to non-fluorinated quinolines .

- LogP and Solubility : The Boc group increases hydrophobicity (LogP ~2.5–3.5), whereas coumarin derivatives (LogP ~1.8) are more hydrophilic .

Biological Activity

tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate (CAS No. 796851-14-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 331.39 g/mol

- Purity : >98% (HPLC)

- Physical State : Solid at room temperature

- Melting Point : 92.0–96.0 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound is structurally related to quinoline derivatives, which are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.

Anticancer Potential

Quinoline-based compounds have been explored for their anticancer properties. For instance, compounds with piperazine moieties have shown promise in targeting cancer cell proliferation and survival pathways. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell metabolism and growth .

Case Studies

-

Study on Structure-Activity Relationship (SAR) :

A recent investigation into quinoline derivatives revealed that modifications to the piperazine ring significantly impacted biological activity. Compounds with fluorine substitutions demonstrated enhanced potency against specific cancer cell lines, indicating that this compound could be a candidate for further development in anticancer therapies . -

Toxicological Profile :

Evaluations of similar compounds have reported low toxicity profiles in vitro, with no significant cytotoxic effects observed at concentrations up to 128 µM on Vero cells. This suggests a favorable safety margin for potential therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a halogenated quinoline derivative. A common approach is heating the reactants in a polar aprotic solvent (e.g., 1,4-dioxane) with a base like potassium carbonate at 110°C for 12 hours, achieving yields up to 88.7%. Critical parameters include stoichiometric ratios (e.g., 1.5:1 piperazine derivative to halogenated quinoline) and inert atmosphere to prevent side reactions. Post-reaction steps involve filtration and vacuum concentration .

Q. How can purification challenges be addressed for this compound?

Silica gel column chromatography is standard for isolating the product, particularly when using hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios). For intermediates with poor solubility, trituration with cold ether or recrystallization from ethanol may improve purity. LCMS and NMR should confirm the absence of unreacted starting materials or deprotected piperazine byproducts .

Q. What characterization techniques are essential for verifying its structure?

- NMR spectroscopy : H and C NMR identify key signals, such as the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and piperazine/quinoline protons (δ 2.8–3.5 ppm for piperazine; δ 7.5–8.5 ppm for quinoline aromatic protons).

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] expected for CHFNO: 358.18).

- X-ray crystallography : Resolves conformational details, such as piperazine ring puckering and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How can contradictory yield data in coupling reactions be resolved?

Discrepancies in yields may arise from competing side reactions (e.g., quinoline ring decomposition under prolonged heating or base-mediated deprotection of the tert-butyl group). Systematic optimization includes:

Q. What strategies enhance regioselectivity in substitution reactions involving the piperazine ring?

The tert-butyl carbamate group directs substitution to the piperazine N-atom via steric and electronic effects. For regioselective functionalization:

- Protection-deprotection : Temporarily mask reactive sites (e.g., Boc deprotection with TFA for subsequent alkylation).

- Microwave-assisted synthesis : Accelerates kinetics to favor thermodynamically stable products .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Q. How can crystallographic data inform conformational analysis of the compound?

Single-crystal X-ray studies reveal:

- Piperazine ring geometry : Chair or boat conformations, influenced by steric bulk from the tert-butyl group.

- Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···O) stabilize the crystal lattice, affecting solubility and melting points.

- Torsional angles : Critical for docking studies in biological target interactions (e.g., kinase inhibitors) .

Q. What analytical methods resolve degradation products under storage conditions?

- HPLC-DAD/MS : Identifies hydrolyzed products (e.g., free piperazine or quinoline derivatives).

- Stress testing : Exposure to heat, light, or humidity quantifies stability. Store at –20°C in desiccated, amber vials to minimize Boc-group hydrolysis .

Methodological Considerations

Q. How to design a multi-step synthesis incorporating this compound?

Example workflow:

Quinoline functionalization : Introduce fluorine at position 6 via directed ortho-metalation.

Piperazine coupling : React with tert-butyl piperazine-1-carboxylate under SNAr conditions.

Boc deprotection : Use TFA/DCM to generate the free piperazine for further derivatization (e.g., amidation or sulfonylation) .

Q. How to validate biological activity in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.